molecular formula C47H80O17 B12457223 2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol

2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol

Cat. No.: B12457223
M. Wt: 917.1 g/mol
InChI Key: LLXVPTXOKTYXHU-UHFFFAOYSA-N
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Description

The compound “2-({2-[(4,5-dihydroxy-2-{[11-hydroxy-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,3b,6,6,9a-pentamethyl-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy}-6-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}oxy)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl groups and a polycyclic structure. This compound is likely to exhibit significant biological activity due to its intricate structure and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core, the introduction of hydroxyl groups, and the attachment of various side chains. Common synthetic methods may include:

    Cyclization reactions: to form the polycyclic core.

    Hydroxylation reactions: to introduce hydroxyl groups.

    Glycosylation reactions: to attach sugar moieties.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a model compound for studying complex organic reactions.

    Biology: Investigating its potential as a bioactive molecule.

    Medicine: Exploring its therapeutic potential for various diseases.

    Industry: Utilizing its unique properties in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: on enzymes, inhibiting or activating their function.

    Interacting with receptors: on cell surfaces, triggering signaling pathways.

Properties

Molecular Formula

C47H80O17

Molecular Weight

917.1 g/mol

IUPAC Name

2-[2-[4,5-dihydroxy-2-[[12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3

InChI Key

LLXVPTXOKTYXHU-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C

Origin of Product

United States

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